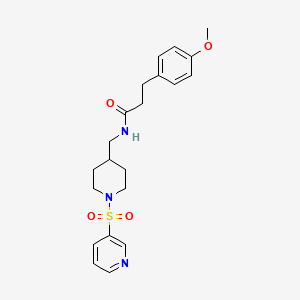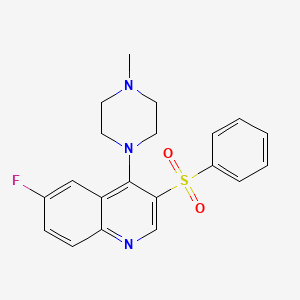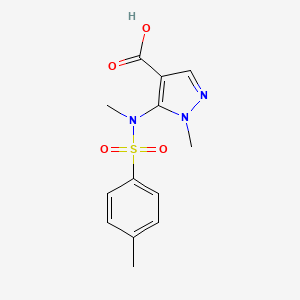![molecular formula C17H17N5O3 B2700238 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879450-48-3](/img/structure/B2700238.png)
8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The imidazo[2,1-f]purine core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and methyl groups could influence its overall polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazo[2,1-f]purine core might undergo reactions typical of purines, while the methoxyphenyl and methyl groups could participate in various electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Pharmacological Potential
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. Compounds from this series, including variations with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl, have been evaluated for their affinity to serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Some have demonstrated promising antidepressant and anxiolytic effects in vivo, comparable to reference drugs like diazepam and imipramine (Zagórska et al., 2016).
Antiviral Properties
- Imidazo[1,2-a]-s-triazine nucleosides, a class of compounds related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested against various viruses, including herpes and rhinovirus. Some derivatives demonstrated moderate antiviral activity at non-toxic dosage levels (Kim et al., 1978).
Medicinal Chemistry Applications
- Imidazo[2,1-f]purine-2,4-dione derivatives have been explored for their potential as tricyclic derivatives of theophylline with antidepressant and anxiolytic activity. These compounds have been shown to exhibit activity similar to established antidepressants and anxiolytics in mouse models (Zagórska et al., 2009).
Role in Drug Design
- Compounds with the imidazo[2,1-f]purine-2,4-dione nucleus have been synthesized and evaluated for their potential in drug design. These compounds, known for their purine isostere properties, are used widely in medicinal chemistry (Ostrovskyi et al., 2011).
Analgesic and Anti-inflammatory Properties
- Some derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have shown significant analgesic and anti-inflammatory activity. These findings suggest that this class of compounds, including those related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, could be a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Safety and Hazards
Orientations Futures
The study of complex organic molecules like “8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has the potential to lead to the discovery of new drugs and therapies. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action .
Mécanisme D'action
Target of Action
The primary targets of 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway . These include dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It’s worth noting that the compound showed weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, this compound disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and induction of apoptosis .
Pharmacokinetics
It is noted that nonclassical antifolates, which this compound is a part of, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of S-phase arrest and apoptosis in cells . The compound’s effect on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Analyse Biochimique
Biochemical Properties
It is known that similar purine derivatives have been synthesized as nonclassical antifolates . These compounds have shown inhibitory activities against enzymes such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Cellular Effects
In cellular studies, similar purine derivatives have demonstrated anti-proliferative activities against various cell lines, including HL60, HeLa, and A549 cells . For instance, a compound with a similar structure induced S-phase arrest and apoptosis in HL-60 cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .
Molecular Mechanism
Similar purine derivatives have been found to inhibit enzymes such as rhDHFR, TS, and AICARFT . These enzymes play crucial roles in DNA synthesis and cell proliferation, suggesting that the compound may exert its effects by interfering with these processes .
Metabolic Pathways
Similar purine derivatives are known to interact with enzymes involved in the folate pathway, which plays a vital role in the synthesis of DNA nucleotides .
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-7-5-6-8-12(11)25-4/h5-8H,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCAGQRDGQNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)

![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700169.png)




![3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2700176.png)
![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)

